molecular formula C25H29N7O2S2 B2826002 N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-40-1

N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2826002
CAS RN: 476452-40-1
M. Wt: 523.67
InChI Key: XPOXAWOYIWLWJR-UHFFFAOYSA-N
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Description

The compound “N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,3,4-thiadiazole ring, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Scientific Research Applications

Noncovalent Interactions in Adamantane-Thiadiazole Hybrids

A study explored the noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, providing insights from crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis. This research highlights the significance of adamantane-thiadiazole structures in understanding molecular interactions and stability, which is relevant to the compound (El-Emam et al., 2020).

Inhibitory Activity on Carbonic Anhydrase

Research on similar adamantyl-thiadiazole derivatives demonstrated their inhibitory activity against carbonic anhydrase, a crucial enzyme in many physiological processes. The structure-activity relationship in these compounds offers insights into designing more selective inhibitors, potentially relevant to the specified compound (Avvaru et al., 2010).

Antiproliferative Activity

A series of 3,6-disubstituted triazolo-thiadiazoles bearing an adamantyl moiety, related to the compound , were synthesized and exhibited significant antiproliferative activity against human cell lines. This suggests the potential application of such compounds in cancer research and treatment (Khan et al., 2010).

Antimicrobial and Anti-inflammatory Activity

Compounds with a similar structure demonstrated potent antibacterial activity against various bacterial strains and showed anti-inflammatory effects in animal models. This underscores the potential use of adamantane-thiadiazole derivatives in developing new antimicrobial and anti-inflammatory drugs (Al-Abdullah et al., 2014).

properties

IUPAC Name

N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O2S2/c1-15-28-30-23(36-15)27-21(33)14-35-24-31-29-20(32(24)19-5-3-2-4-6-19)13-26-22(34)25-10-16-7-17(11-25)9-18(8-16)12-25/h2-6,16-18H,7-14H2,1H3,(H,26,34)(H,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOXAWOYIWLWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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